3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionic Acid
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Overview
Description
3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionic Acid: is a chemical compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol. It is a useful research chemical, often utilized as a building block in various chemical syntheses. The compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionic Acid typically involves the reaction of 1,4-Dioxaspiro[4.5]decan-8-ol with propionic acid under specific conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionic Acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxaspiro[4.5]decan-8-ol
- 1,4-Dioxaspiro[4.5]decan-8-one
- 1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid, pinacol ester
Uniqueness
Compared to similar compounds, 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionic Acid stands out due to its unique spirocyclic structure and the presence of a propionic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H18O4 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-(1,4-dioxaspiro[4.5]decan-8-yl)propanoic acid |
InChI |
InChI=1S/C11H18O4/c12-10(13)2-1-9-3-5-11(6-4-9)14-7-8-15-11/h9H,1-8H2,(H,12,13) |
InChI Key |
QNDPJPULQTYCSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CCC(=O)O)OCCO2 |
Origin of Product |
United States |
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